molecular formula C18H18N2O5S2 B2471003 methyl (4-(N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate CAS No. 1797255-50-5

methyl (4-(N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2471003
CAS No.: 1797255-50-5
M. Wt: 406.47
InChI Key: PLNBDGWCFABZPS-UHFFFAOYSA-N
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Description

Methyl (4-(N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C18H18N2O5S2 and its molecular weight is 406.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Modifications

Methyl (4-(N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)sulfamoyl)phenyl)carbamate belongs to the broader class of carbamate compounds, which have been extensively studied for their synthesis, chemical modifications, and applications in various fields, including medicinal chemistry and agriculture. For instance, the synthesis of carbamate derivatives of coumarin and chromene highlights the versatility and reactivity of carbamate compounds under various conditions, showcasing the potential for creating a wide range of derivatives with potentially unique properties and applications (Velikorodov & Imasheva, 2008).

Biological Activities and Modifications

Carbamates have been extensively studied for their biological activities, including their roles as insecticides and their metabolism in biological systems. These studies reveal the complex pathways through which carbamates undergo hydrolysis, oxidation, dealkylation, and conjugation, leading to various metabolic products. Such investigations not only inform on the environmental and toxicological aspects of carbamate use but also provide insights into designing more effective and safer compounds (Knaak Jb, 1971).

Application in Drug Development

The exploration of carbamates as prodrugs highlights their potential in medicinal chemistry, especially in improving drug properties such as solubility and bioavailability. For example, carbamate analogues of 2,5-bis(4-amidinophenyl)furan have been synthesized and evaluated for their activity against Pneumocystis carinii pneumonia, demonstrating the utility of carbamates in developing new therapeutic agents (Rahmathullah et al., 1999).

Environmental and Analytical Applications

Carbamates' environmental impact and their detection in various matrices are crucial for ensuring the safe use of these compounds. Studies on the thin-layer chromatographic detection of carbosulfan, a carbamate pesticide, underscore the importance of developing efficient analytical methods for monitoring and managing the environmental presence of carbamate compounds (Bhatia & Sharma, 2011).

Properties

IUPAC Name

methyl N-[4-[furan-2-ylmethyl(thiophen-3-ylmethyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-24-18(21)19-15-4-6-17(7-5-15)27(22,23)20(11-14-8-10-26-13-14)12-16-3-2-9-25-16/h2-10,13H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNBDGWCFABZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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